molecular formula C4H2ClN5O B026422 5-Azido-4-chloro-3(2H)-pyridazinone CAS No. 40175-80-2

5-Azido-4-chloro-3(2H)-pyridazinone

Cat. No.: B026422
CAS No.: 40175-80-2
M. Wt: 171.54 g/mol
InChI Key: NSPQISUNCJYZIE-UHFFFAOYSA-N
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Description

5-Azido-4-chloro-3(2H)-pyridazinone is a chemical compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of an azido group at the 5th position and a chloro group at the 4th position on the pyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-4-chloro-3(2H)-pyridazinone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloro-3(2H)-pyridazinone.

    Azidation: The azido group is introduced at the 5th position using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Sodium azide (NaN₃): Used for azidation reactions.

    Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for reduction reactions.

    Copper(I) catalysts: Used for cycloaddition reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridazinones can be formed.

    Reduction Products: The reduction of the azido group yields 5-amino-4-chloro-3(2H)-pyridazinone.

    Cycloaddition Products: The cycloaddition reaction with alkynes forms triazoles.

Scientific Research Applications

5-Azido-4-chloro-3(2H)-pyridazinone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.

    Chemical Biology: The azido group serves as a bioorthogonal handle for click chemistry, enabling the labeling and modification of biomolecules.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Azido-4-chloro-3(2H)-pyridazinone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The azido group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

    5-Amino-4-chloro-3(2H)-pyridazinone: This compound is similar in structure but has an amino group instead of an azido group at the 5th position.

    4-Chloro-3(2H)-pyridazinone: This compound lacks the azido group at the 5th position.

Uniqueness:

    Azido Group: The presence of the azido group in 5-Azido-4-chloro-3(2H)-pyridazinone makes it unique, as it allows for bioorthogonal reactions and the formation of triazoles through cycloaddition reactions.

    Versatility: The compound’s ability to undergo various chemical reactions, such as substitution, reduction, and cycloaddition, enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

4-azido-5-chloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5O/c5-3-2(8-10-6)1-7-9-4(3)11/h1H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQISUNCJYZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1N=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400813
Record name 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40175-80-2
Record name 40175-80-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-AZIDO-4-CHLORO-3(2H)-PYRIDAZINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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